

2-Piperidinemethanol: A Versatile Chiral Precursor for Iminosugar Synthesis

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Compound of Interest		
Compound Name:	2-Piperidinemethanol	
Cat. No.:	B146044	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of polyhydroxylated piperidine, pyrrolidine, and indolizidine alkaloids that act as mimics of natural monosaccharides. By replacing the endocyclic oxygen atom with a nitrogen atom, these compounds can competitively inhibit glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and various cellular processes. This inhibitory activity has positioned iminosugars as promising therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. The chiral integrity and functional group accessibility of **2-piperidinemethanol** make it a valuable and versatile starting material for the stereoselective synthesis of a diverse array of piperidine-based iminosugars.

This document provides detailed application notes and experimental protocols for the utilization of **2-piperidinemethanol** as a chiral precursor in the synthesis of iminosugars. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy Overview

The general synthetic strategy for constructing iminosugars from **2-piperidinemethanol** involves a few key transformations. The readily available chiral pool starting material, (S)- or



(R)-**2-piperidinemethanol**, first undergoes nitrogen protection. The primary alcohol is then oxidized to a crucial aldehyde intermediate. This aldehyde serves as a key branching point for various chain-elongation and functionalization reactions to build the desired polyhydroxylated piperidine core. Subsequent stereoselective transformations and final deprotection afford the target iminosugar.

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Caption: General workflow for iminosugar synthesis from **2-piperidinemethanol**.

Data Presentation: Synthesis of Iminosugar Precursors

The following table summarizes key reactions and typical yields for the initial steps in the synthesis of iminosugar precursors starting from **2-piperidinemethanol**.



Step	Reactant	Reagents and Conditions	Product	Typical Yield (%)
N-Protection	(S)-2- Piperidinemetha nol	(Boc)2O, Et3N, CH2Cl2	(S)-tert-butyl 2- (hydroxymethyl)p iperidine-1- carboxylate	>95
(S)-2- Piperidinemetha nol	Cbz-Cl, Et₃N, CH₂Cl₂	(S)-benzyl 2- (hydroxymethyl)p iperidine-1- carboxylate	>95	
(S)-2- Piperidinemetha nol	Ts-Cl, Pyridine	(S)-(1- tosylpiperidin-2- yl)methanol	>90	_
Oxidation	(S)-tert-butyl 2- (hydroxymethyl)p iperidine-1- carboxylate	DMP, CH2Cl2	(S)-tert-butyl 2- formylpiperidine- 1-carboxylate	85-95
(S)-(1- tosylpiperidin-2- yl)methanol	(COCI) ₂ , DMSO, Et ₃ N, CH ₂ Cl ₂ , -78 °C to rt	(S)-1- tosylpiperidine-2- carbaldehyde	~90	

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Piperidinemethanol

- (S)-2-Piperidinemethanol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N)



- Dichloromethane (CH₂Cl₂)
- Water
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add Et₃N (1.45 mL, 10.42 mmol).
- Add a solution of (Boc)₂O (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Oxidation of N-Tosyl-(S)-2piperidinemethanol to the Aldehyde (Swern Oxidation)

- (S)-(1-Tosylpiperidin-2-yl)methanol
- Oxalyl chloride
- Anhydrous dimethyl sulfoxide (DMSO)
- Anhydrous triethylamine (Et₃N)



- Anhydrous dichloromethane (CH₂Cl₂)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.
- Stir the mixture for 30 minutes at -78 °C.
- Add a solution of (S)-(1-tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) dropwise to the reaction mixture.
- Stir for 1 hour at -78 °C.
- Add anhydrous triethylamine (5.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for an additional 1 hour.
- · Quench the reaction by adding water.
- Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford (S)-1tosylpiperidine-2-carbaldehyde.

Key Chain Elongation and Functionalization Strategies



The N-protected-2-piperidinecarboxaldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions to introduce the necessary stereocenters for the target iminosugar.

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Caption: Key strategies for elaborating the aldehyde intermediate.

Protocol 3: Henry (Nitroaldol) Reaction

This protocol describes the addition of a nitronate to the N-protected-2-piperidinecarboxaldehyde, a key step in building the carbon skeleton of many iminosugars.

- (S)-1-Tosylpiperidine-2-carbaldehyde
- Nitromethane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)



- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

- Dissolve (S)-1-tosylpiperidine-2-carbaldehyde (1.0 eq) and nitromethane (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere.
- Add DBU (0.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the product by flash column chromatography.

Protocol 4: Asymmetric Dihydroxylation

This protocol outlines the stereoselective formation of a diol from a vinyl piperidine intermediate, a crucial step for installing two adjacent stereocenters.

- N-protected-2-vinylpiperidine
- AD-mix-α or AD-mix-β
- tert-Butanol
- Water



- Sodium sulfite (Na₂SO₃)
- Ethyl acetate

- To a vigorously stirred mixture of AD-mix-α or AD-mix-β (1.4 g per mmol of olefin) in tert-butanol and water (1:1, 10 mL per mmol of olefin) at 0 °C, add the N-protected-2-vinylpiperidine (1.0 eq).
- Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1
 hour at room temperature.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the resulting diol by flash column chromatography.

Conclusion

- **2-Piperidinemethanol** serves as an excellent and versatile chiral building block for the asymmetric synthesis of a wide range of piperidine-based iminosugars. The straightforward protocols for N-protection and oxidation provide a key aldehyde intermediate that can be elaborated through various well-established synthetic methodologies. The ability to control stereochemistry through reactions such as asymmetric dihydroxylation allows for the targeted synthesis of specific iminosugar isomers. These application notes and protocols provide a solid foundation for researchers to explore the synthesis of novel iminosugar analogues for drug discovery and development.
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